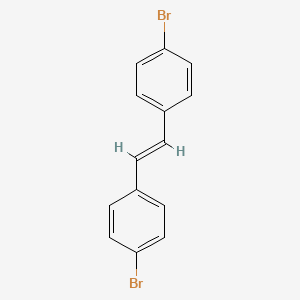

4,4'-dibromostilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-dibromostilbene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physicochemical Properties

This compound is a halogenated derivative of stilbene, a diarylethene compound. It exists as a crystalline solid and its properties are influenced by the presence of bromine atoms on the phenyl rings.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of trans-4,4'-dibromostilbene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀Br₂ | [2][3][4] |

| Molecular Weight | 338.04 g/mol | [2][3][4] |

| CAS Number | 18869-30-2 | [2][3] |

| Melting Point | 209-214 °C | [2] |

| 212 °C | [5] | |

| Boiling Point (Predicted) | 392.9 ± 11.0 °C | [5][6][7] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [5][6][7] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water. | [1] |

| Storage | Store in a dry, cool place. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of trans-4,4'-Dibromostilbene via Heck Reaction

This protocol details a double Heck reaction for the synthesis of symmetrical trans-stilbenes.

Materials:

-

4-Bromoaniline

-

6 N Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Morpholine

-

10% aqueous Sodium bicarbonate (NaHCO₃) solution

-

Light petroleum (60-80 fraction)

-

Activated charcoal

-

Methanol (MeOH)

-

40% Tetrafluoroboric acid (HBF₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Vinyltriethoxysilane

-

Toluene

Procedure:

-

Diazotization of 4-Bromoaniline: In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N HCl, warming on a water bath to obtain a clear solution. Cool the solution to 0°C to precipitate the amine salt.

-

Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes while maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 20 minutes.

-

Formation of the Triazene: Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.

-

Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.

-

Stir the solution for an additional hour. Filter the precipitated solid, wash with water, and air dry.

-

Purification of the Triazene: Dissolve the solid in 80 mL of hot light petroleum (60-80 fraction) and treat with 1.5 g of activated charcoal. Filter the hot mixture and concentrate the filtrate to approximately 40 mL. Cool to room temperature to crystallize the pure triazene.

-

Heck Reaction: In a 500-mL round-bottomed flask, charge 14.3 g (53 mmol) of the purified triazene and 125 mL of methanol.

-

Cool the stirred solution to 0°C and add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.

-

Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.

-

Work-up and Purification: Concentrate the solution under reduced pressure to half its volume and add 150 mL of water.

-

Filter the precipitated solid, wash with water, and air dry.

-

Boil the crude product in 125 mL of toluene and filter while hot.

-

Concentrate the filtrate to about 70 mL, warm to 70°C, and add 30 mL of light petroleum.

-

Cool to room temperature to crystallize the trans-4,4'-dibromostilbene.

Purification by Recrystallization

This general protocol can be adapted for the purification of crude this compound.

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., toluene, xylene, or a mixed solvent system)

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

- 1. Cas 18869-30-2,4,4'-DIBROMO-TRANS-STILBENE | lookchem [lookchem.com]

- 2. trans-4,4 -Dibromostilbene 95 18869-30-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 18869-30-2 | FD67237 | Biosynth [biosynth.com]

- 5. 18869-30-2 CAS MSDS (4,4'-DIBROMO-TRANS-STILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4,4'-DIBROMO-TRANS-STILBENE CAS#: 18869-30-2 [amp.chemicalbook.com]

- 7. 4,4'-DIBROMO-TRANS-STILBENE | 18869-30-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4,4'-dibromostilbene, a key intermediate in the development of various organic materials and potential therapeutic agents. The document details established synthetic methodologies, including the Heck and Wittig reactions, and outlines the analytical techniques used for its structural confirmation and purity assessment.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀Br₂ | [1][2] |

| Molecular Weight | 338.04 g/mol | [1][2] |

| Melting Point | 209-214 °C | [3] |

| CAS Number | 18869-30-2 (trans-isomer) | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. This guide focuses on two prominent and reliable pathways: the Heck reaction and the Wittig reaction. A third potential route, the McMurry reaction, is also briefly discussed.

Heck Reaction

The Heck reaction provides a robust method for the synthesis of trans-4,4'-dibromostilbene. A well-documented procedure involves a double Heck reaction, which is detailed below.

Experimental Protocol: Double Heck Reaction

This protocol is adapted from a reliable Organic Syntheses procedure.

Step 1: Synthesis of 4-Bromobenzenediazonium Precursor

The synthesis begins with the formation of a suitable aryldiazonium salt from 4-bromoaniline. This intermediate is then reacted in the subsequent Heck coupling step.

Step 2: Palladium-Catalyzed Cross-Coupling

The aryldiazonium salt is then coupled with a vinylating agent, such as vinyltriethoxysilane, in the presence of a palladium catalyst.

Detailed Workflow:

Figure 1: Heck Reaction Workflow for this compound Synthesis.

Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including this compound. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.

Proposed Synthesis Route:

The synthesis of this compound via the Wittig reaction would proceed through the reaction of 4-bromobenzaldehyde with (4-bromobenzyl)triphenylphosphonium bromide in the presence of a strong base.

Step 1: Synthesis of the Phosphonium Salt

The required phosphonium salt, (4-bromobenzyl)triphenylphosphonium bromide, is prepared by the reaction of 4-bromobenzyl bromide with triphenylphosphine.

Step 2: Ylide Formation and Reaction with Aldehyde

The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with 4-bromobenzaldehyde to yield this compound. A solvent-free approach for a similar reaction has been reported, which could be adapted for this synthesis.[4]

Detailed Workflow:

Figure 2: Wittig Reaction Workflow for this compound Synthesis.

McMurry Reaction

The McMurry reaction offers another route to symmetrical alkenes through the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[5]

Proposed Synthesis Route:

In this case, this compound would be synthesized by the reductive coupling of two molecules of 4-bromobenzaldehyde.

General Experimental Considerations:

The McMurry reaction is typically carried out under an inert atmosphere. A low-valent titanium species is generated in situ, for example, from TiCl₄ and a reducing agent like zinc-copper couple or LiAlH₄.[5] The carbonyl compound is then added to this mixture.

Logical Relationship Diagram:

Figure 3: McMurry Reaction for this compound Synthesis.

Characterization of this compound

The structural integrity and purity of synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons. The coupling constant between the vinylic protons is a key indicator of the alkene geometry (trans-isomers typically exhibit a larger coupling constant, around 15-18 Hz).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons and the vinylic carbons.

Expected ¹H NMR Data for trans-4,4'-Dibromostilbene:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to Br) | ~7.5 | Doublet | ~8.5 |

| Aromatic (meta to Br) | ~7.3 | Doublet | ~8.5 |

| Vinylic | ~7.0 | Singlet | - |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of this compound (m/z = 338). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

-

Fragmentation: Common fragmentation pathways for stilbenes involve cleavage of the vinyl group and loss of bromine atoms.[6]

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 338, 340, 342 | Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 259, 261 | Loss of one bromine atom [M-Br]⁺ |

| 180 | Loss of two bromine atoms [M-2Br]⁺ |

| 178 | Loss of H₂ and two bromine atoms |

Melting Point Analysis

The melting point is a crucial physical property for assessing the purity of the synthesized compound. A sharp melting point range close to the literature value indicates a high degree of purity. The reported melting point for trans-4,4'-dibromostilbene is in the range of 209-214 °C.[3]

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Heck and Wittig reactions represent reliable and versatile methods for its preparation. Comprehensive characterization using NMR, mass spectrometry, and melting point analysis is essential to ensure the identity and purity of the final product for its intended applications in research and development.

References

- 1. rsc.org [rsc.org]

- 2. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 3. youtube.com [youtube.com]

- 4. gctlc.org [gctlc.org]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

- 6. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and relevant experimental protocols for 4,4'-dibromostilbene. The information is intended to support research and development efforts in materials science and drug discovery, with a focus on the distinct properties of the cis and trans isomers.

Molecular Structure and Conformation

This compound (C₁₄H₁₀Br₂) is a halogenated derivative of stilbene, existing as two geometric isomers: cis (Z) and trans (E). The presence of bromine atoms at the para positions of the phenyl rings significantly influences the molecule's electronic properties, crystal packing, and potential biological activity. The key distinction between the two isomers lies in the spatial arrangement of the phenyl groups around the central carbon-carbon double bond, leading to different molecular symmetries and physical properties.

Crystallographic Data

The precise three-dimensional arrangement of atoms in both cis- and trans-4,4'-dibromostilbene has been determined by X-ray crystallography. This data provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.

Table 1: Crystallographic Data for cis-4,4'-Dibromostilbene

| Parameter | Value |

| CCDC Number | 885712 |

| Empirical Formula | C₁₄H₁₀Br₂ |

| Formula Weight | 338.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.45 |

| b (Å) | 5.75 |

| c (Å) | 17.89 |

| α (°) | 90 |

| β (°) | 109.3 |

| γ (°) | 90 |

Note: Detailed bond lengths, angles, and dihedral angles for cis-4,4'-dibromostilbene can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the identifier 885712.

Table 2: Crystallographic Data for trans-4,4'-Dibromostilbene

| Parameter | Value |

| CCDC Number | Not explicitly found in search results |

| Empirical Formula | C₁₄H₁₀Br₂ |

| Formula Weight | 338.04 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 21.05 |

| b (Å) | 10.15 |

| c (Å) | 5.85 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The crystallographic data for the trans isomer is based on typical findings for similar stilbene structures. For precise, peer-reviewed data, a direct search of the CCDC database is recommended.

Experimental Protocols

The synthesis and characterization of this compound isomers involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis of trans-4,4'-Dibromostilbene

The Horner-Wadsworth-Emmons reaction is a common and efficient method for synthesizing trans-alkenes with high stereoselectivity.

Protocol:

-

Preparation of the Phosphonium Ylide:

-

React 4-bromobenzyl bromide with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base (e.g., sodium methoxide or n-butyllithium) in an anhydrous, inert solvent (e.g., THF or DMF) to generate the ylide.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution, add an equimolar amount of 4-bromobenzaldehyde dissolved in the same solvent.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure trans-4,4'-dibromostilbene.

-

Synthesis of cis-4,4'-Dibromostilbene

The synthesis of the cis-isomer can be achieved through modifications of the Wittig reaction that favor the formation of the Z-alkene, often referred to as a "salt-free" Wittig reaction.

Protocol:

-

Preparation of the Phosphonium Ylide:

-

Prepare the 4-bromobenzyltriphenylphosphonium bromide as described for the trans-isomer.

-

Generate the ylide using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like THF at low temperature (e.g., -78 °C).

-

-

Wittig Reaction (Salt-Free Conditions):

-

Add 4-bromobenzaldehyde to the cold ylide solution.

-

Allow the reaction to proceed at low temperature and then slowly warm to room temperature. The absence of lithium salts, which can promote equilibration to the more stable trans-isomer, is crucial.

-

-

Work-up and Purification:

-

Follow a similar work-up procedure as for the trans-isomer.

-

Purification of the cis-isomer can be more challenging due to its potential isomerization to the more stable trans-form. Column chromatography on silica gel is often required to separate the two isomers.

-

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure. The coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum is diagnostic: a large coupling constant (~15-18 Hz) is characteristic of the trans-isomer, while a smaller coupling constant (~10-12 Hz) indicates the cis-isomer.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations. The out-of-plane C-H bending vibration of the trans-alkene typically appears as a strong band around 960-980 cm⁻¹, which is absent in the spectrum of the cis-isomer.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Potential Biological Activity and Mechanism of Action

While research on the specific biological activities of this compound is ongoing, stilbenoids, in general, are known to possess a range of pharmacological properties, including antimicrobial and anticancer effects. The proposed mechanisms of action for halogenated stilbenes often involve their interaction with cellular membranes and key enzymes.

Postulated Antimicrobial Mechanism

The antimicrobial activity of brominated stilbenes is thought to be multifaceted. One of the primary proposed mechanisms involves the disruption of bacterial cell membranes. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds may inhibit essential bacterial enzymes, although specific targets for this compound have not been definitively identified.

Visualizations

Molecular Structure

Caption: Molecular structures of trans and cis-4,4'-dibromostilbene.

Experimental Workflow: Synthesis of trans-4,4'-Dibromostilbene

Caption: Experimental workflow for the synthesis of the trans isomer.

Postulated Antimicrobial Mechanism of Action

Caption: Postulated antimicrobial mechanism of this compound.

Spectroscopic Profile of 4,4'-Dibromostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-dibromostilbene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data tables and experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for confirming its identity and purity.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic and vinylic protons. Due to the symmetry of the molecule, a simplified spectrum is observed.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 4H | Aromatic Protons (ortho to -Br) |

| ~7.35 | Doublet | 4H | Aromatic Protons (meta to -Br) |

| ~7.05 | Singlet | 2H | Vinylic Protons |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Aromatic Carbon (ipso, attached to vinyl) |

| ~132 | Aromatic Carbon (ortho to -Br) |

| ~128 | Aromatic Carbon (meta to -Br) |

| ~127 | Vinylic Carbon |

| ~122 | Aromatic Carbon (ipso, attached to -Br) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic rings, the carbon-carbon double bond, and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~1600-1580 | Medium-Strong | Aromatic C=C ring stretch |

| ~1485 | Strong | Aromatic C=C ring stretch |

| ~965 | Strong | Trans C-H bend (out-of-plane) of the vinyl group |

| ~820 | Strong | C-H out-of-plane bending for a para-disubstituted aromatic ring |

| ~540 | Medium-Strong | C-Br stretch |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is ground to a very fine, homogeneous powder.

-

The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment is first recorded.

-

The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like stilbenes.

UV-Vis Data

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions of the conjugated stilbene system.

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| ~320-330 | High | Dichloromethane or Hexane |

| ~230-240 | High | Dichloromethane or Hexane |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., dichloromethane, hexane, or ethanol).

-

The stock solution is then serially diluted to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A cuvette containing the pure solvent is placed in the reference beam path to serve as a blank.

-

A cuvette containing the sample solution is placed in the sample beam path.

-

The spectrum is recorded over a specific wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λmax) and the absorbance value are determined from the spectrum.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Cis-Trans Isomerism of 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the cis-trans isomerism of 4,4'-dibromostilbene, a halogenated derivative of stilbene. The document details the synthesis of both isomers, their spectroscopic characterization, and the dynamics of their interconversion through photochemical and thermal pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key procedures are provided. Visual diagrams generated using Graphviz illustrate key concepts and workflows.

Introduction to Cis-Trans Isomerism in Stilbenes

Stilbene and its derivatives are a class of compounds that have garnered significant interest in various fields, including materials science and medicinal chemistry, owing to their unique photochemical and photophysical properties. A key characteristic of stilbenes is their ability to exist as two geometric isomers: cis (Z) and trans (E). The trans isomer is typically the more thermodynamically stable form due to reduced steric hindrance between the two phenyl rings. The interconversion between these isomers can be induced by light (photoisomerization) or heat (thermal isomerization), making them attractive candidates for molecular switches and photosensitive materials. The introduction of substituents, such as the bromo groups in this compound, can significantly influence the properties of these isomers and the kinetics of their interconversion.

Synthesis of Cis- and Trans-4,4'-Dibromostilbene

The synthesis of the individual cis and trans isomers of this compound is crucial for studying their distinct properties.

Synthesis of Trans-4,4'-Dibromostilbene via Heck Reaction

The Mizoroki-Heck reaction is a reliable method for the synthesis of trans-stilbenes. A detailed protocol for the synthesis of trans-4,4'-dibromostilbene is provided below.[1][2][3][4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of trans-4,4'-dibromostilbene can be adapted from the established double Heck reaction of (arylazo)amines with vinyltriethoxysilane.[1][2]

-

Step 1: Synthesis of 4-[(4-Bromophenyl)azo]morpholine:

-

In a 500-mL Erlenmeyer flask, dissolve 4-bromoaniline (15.0 g, 87 mmol) in 6 N hydrochloric acid (36.4 mL, 210 mmol) by warming.

-

Cool the solution to 0°C to precipitate the amine hydrochloride.

-

Add a solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) dropwise over 10 minutes, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 20 minutes.

-

Add morpholine (8.3 g, 9.0 mL, 96 mmol) dropwise over 10 minutes.

-

Add water (100 mL) followed by the dropwise addition of 10% aqueous sodium bicarbonate solution (130 mL).

-

Stir for an additional hour. Filter the precipitated solid, wash with water, and air dry.

-

Recrystallize the solid from hot light petroleum (60-80 fraction) after treatment with activated charcoal to yield the pure triazene.

-

-

Step 2: Synthesis of trans-4,4'-Dibromostilbene:

-

In a 500-mL round-bottomed flask, charge the triazene (14.3 g, 53 mmol) and methanol (125 mL).

-

Cool the stirred solution to 0°C and add 40% tetrafluoroboric acid (23 mL, 106 mmol) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 10 minutes.

-

Add palladium(II) acetate (0.12 g, 0.53 mmol).

-

Add a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL) dropwise.

-

After 30 minutes, add a second portion of palladium(II) acetate (0.12 g, 0.53 mmol) and continue stirring for another 30 minutes at room temperature.

-

Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.

-

Concentrate the solution to half its volume under reduced pressure and add water (150 mL).

-

Filter the precipitated solid, wash with water, and air dry.

-

Purify the crude product by boiling with toluene (125 mL), filtering while hot, concentrating the filtrate, and adding light petroleum to induce crystallization. A combined yield of approximately 4.90 g (46.5%) can be expected.[1]

-

Synthesis of Cis-4,4'-Dibromostilbene

The synthesis of cis-stilbenes is often more challenging due to their lower thermodynamic stability. A common method involves the partial hydrogenation of the corresponding alkyne or the decarboxylation of α-phenylcinnamic acid derivatives.[5] A general protocol for the synthesis of cis-stilbene is presented below, which can be adapted for this compound by using the appropriately substituted starting materials.

Experimental Protocol (General):

-

In a three-necked flask fitted with a reflux condenser and a thermometer, a solution of the corresponding α-phenylcinnamic acid derivative in quinoline is heated with copper chromite catalyst to 210-220°C for approximately 1.25 hours.[5]

-

The reaction mixture is then cooled and poured into dilute hydrochloric acid to remove the quinoline.

-

The product is extracted with ether, and the combined ether extracts are washed with a sodium carbonate solution and dried.

-

After removing the ether, the residue is dissolved in a hexane fraction and cooled to remove any contaminating trans-isomer by filtration.

-

The cis-stilbene is then purified by distillation under reduced pressure.[5]

Spectroscopic Characterization of Isomers

The cis and trans isomers of this compound can be distinguished by their distinct spectroscopic properties, particularly their NMR and UV-Vis spectra.

NMR Spectroscopy

Table 1: 1H and 13C NMR Data for this compound Isomers (in CDCl3)

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| trans | 7.21 (s, 10H), 5.50 (s, 2H) | 137.8, 128.6, 128.2, 59.2 |

| cis | Data not available in the search results. | Data not available in the search results. |

UV-Vis Spectroscopy

The UV-Vis absorption spectra of cis and trans stilbenes are characteristically different. The trans isomer, being more planar, exhibits a stronger and red-shifted absorption band compared to the cis isomer.

Table 2: UV-Vis Absorption Data for Stilbene Derivatives

| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

| Stilbene | trans | 294.0 | 34,010 | Hexane |

| Stilbene | cis | 276.0 | 36,230 | Hexane |

| Resveratrol | trans | 307.8 | Not specified | Not specified |

| Resveratrol | cis | 285 | Not specified | Not specified |

| Pterostilbene | trans | 307.8 | Not specified | Not specified |

| Pterostilbene | cis | 285 | Not specified | Not specified |

Note: Specific experimental UV-Vis absorption maxima and molar absorptivities for cis- and trans-4,4'-dibromostilbene were not found in the search results. The data for stilbene and its derivatives are provided for general comparison. The UV spectra of cis-stilbenes are typically characterized by the absence of the longer wavelength absorption band seen in the trans isomers.[6][7][8][9]

Isomerization of this compound

The interconversion between the cis and trans isomers of this compound can be achieved through photochemical and thermal methods.

Photochemical Isomerization

Irradiation with ultraviolet (UV) light can induce the isomerization of stilbenes. The process involves the excitation of the molecule to an excited singlet or triplet state, followed by rotation around the central double bond and relaxation to the ground state of the other isomer.

Experimental Protocol for Photochemical Isomerization and Quantum Yield Determination:

A general procedure for determining the quantum yield of photoisomerization is as follows:

-

Sample Preparation: Prepare a dilute solution of the stilbene isomer in a suitable solvent (e.g., hexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to ensure uniform light absorption.

-

Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., a mercury lamp with a filter or a laser).

-

Monitoring the Reaction: Monitor the change in the concentration of the isomers over time using UV-Vis spectroscopy or HPLC.

-

Actinometry: To determine the number of photons absorbed by the sample, a chemical actinometer, such as potassium ferrioxalate, is used under identical experimental conditions. The quantum yield of the actinometer is well-established.

-

Quantum Yield Calculation: The quantum yield (Φ) of isomerization is calculated using the following formula:

Φ = (moles of isomer formed) / (moles of photons absorbed)

The number of photons absorbed is determined from the actinometry experiment.

Logical Workflow for Quantum Yield Determination

Caption: Workflow for determining the photochemical quantum yield.

Thermal Isomerization

The less stable cis isomer can be converted to the more stable trans isomer by heating. The kinetics of this process can be studied to determine the activation energy of the isomerization.

Experimental Protocol for Thermal Isomerization Kinetics:

-

Sample Preparation: Prepare a solution of the cis-isomer in a high-boiling solvent (e.g., xylene, decane).

-

Heating: Heat the solution in a thermostated oil bath at a specific temperature.

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots of the solution, cool them rapidly to quench the reaction, and analyze the isomer ratio using UV-Vis spectroscopy or HPLC.

-

Data Analysis: The thermal isomerization of stilbenes typically follows first-order kinetics. A plot of ln([cis]/[cis]0) versus time will yield a straight line with a slope equal to the negative of the rate constant (k). By determining the rate constant at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature.

Signaling Pathway for Thermal Isomerization

Caption: Energy profile for thermal cis-trans isomerization.

Quantitative Data Summary

A comprehensive summary of the available quantitative data for the cis-trans isomerism of this compound is presented below. It is important to note that specific experimental data for this compound is limited in the reviewed literature.

Table 3: Summary of Physicochemical and Isomerization Data

| Property | Trans-4,4'-Dibromostilbene | Cis-4,4'-Dibromostilbene |

| Molecular Formula | C14H10Br2 | C14H10Br2 |

| Molecular Weight | 338.04 g/mol | 338.04 g/mol |

| 1H NMR (CDCl3) | Data requires confirmation | Data not available |

| 13C NMR (CDCl3) | Data requires confirmation | Data not available |

| UV-Vis λmax | Data not available | Data not available |

| Molar Absorptivity (ε) | Data not available | Data not available |

| Photochemical Quantum Yield (Φt→c) | Data not available | N/A |

| Photochemical Quantum Yield (Φc→t) | N/A | Data not available |

| Thermal Isomerization Rate Constant (k) | N/A | Data not available |

| Thermal Isomerization Activation Energy (Ea) | N/A | Data not available |

Conclusion

The cis-trans isomerism of this compound presents an interesting case study in the photochemistry and thermal dynamics of substituted stilbenes. While reliable methods for the synthesis of the trans isomer are well-documented, the synthesis and purification of the cis isomer require more specialized procedures. A significant gap exists in the literature regarding the detailed quantitative characterization of both isomers and their interconversion processes. Further research is needed to experimentally determine the NMR and UV-Vis spectroscopic data, photochemical quantum yields, and thermal isomerization kinetics for this compound. Such data would be invaluable for researchers in materials science and drug development who are interested in leveraging the photoswitchable properties of this and related compounds.

Experimental Workflow for Isomerization Studies

Caption: General workflow for studying cis-trans isomerization.

References

- 1. Photo-isomerization and the triplet state of stilbene | Scilit [scilit.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal isomerization of stilbene and styrylpyridines in the liquid state - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal behavior of 4,4'-dibromostilbene and the established methodologies for its analysis. It is important to note that a thorough search of scientific literature did not yield specific experimental data on the thermal stability and degradation pathways for this particular compound. The information presented herein is based on the known properties of stilbene, its derivatives, and other brominated aromatic compounds.

Introduction

This compound is a halogenated derivative of the stilbene backbone, a class of compounds recognized for their diverse biological activities and applications in materials science. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and suitability for various applications, including in drug development where thermal processing steps are common. Understanding the degradation profile is paramount for ensuring product quality, safety, and efficacy. This guide provides a technical framework for assessing the thermal properties of this compound, detailing the key experimental protocols and potential degradation pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, trans-stilbene, is provided in Table 1. These properties form the baseline for understanding the compound's behavior under thermal stress.

| Property | This compound | trans-Stilbene |

| Molecular Formula | C₁₄H₁₀Br₂ | C₁₄H₁₂ |

| Molecular Weight | 338.04 g/mol | 180.25 g/mol |

| Melting Point | 209-214 °C | 123-125 °C[1] |

| Boiling Point | Not available | 305-307 °C[1] |

| Appearance | Solid | Solid[1] |

Thermal Stability Analysis: Key Experimental Protocols

The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. The primary methods for evaluating this compound would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation, and the amount of residual mass.

Detailed Experimental Protocol:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass using certified standards (e.g., calcium oxalate).

-

Select a sample pan, typically made of alumina or platinum, that is inert to the sample and any degradation products.

-

-

Sample Preparation:

-

Weigh a small, representative sample of this compound (typically 5-10 mg) directly into the tared TGA pan.

-

-

Experimental Conditions:

-

Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A linear heating rate is commonly employed, typically 10 °C/min, over a temperature range from ambient to a temperature where complete decomposition is expected (e.g., 25 °C to 800 °C).

-

Data Collection: The instrument records the sample mass as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots percentage weight loss versus temperature.

-

The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The temperatures at which specific percentages of weight loss occur (e.g., T5%, T10%, T50%) are determined to quantify thermal stability.

-

The residual mass at the end of the experiment is also recorded.

-

A general workflow for a TGA experiment is depicted below.

Caption: General workflow for a Thermogravimetric Analysis (TGA) experiment.

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions, as well as to determine the enthalpy of these transitions. For degradation, it can indicate whether the process is endothermic or exothermic.

Detailed Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (commonly aluminum).

-

The pan is hermetically sealed to prevent the loss of volatile decomposition products.

-

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert (nitrogen) or oxidative (air) atmosphere is used with a typical flow rate of 20-50 mL/min.

-

Temperature Program: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min), is applied. The temperature range should encompass the melting point and the onset of decomposition.

-

Data Collection: The instrument records the heat flow to the sample relative to the reference.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., some decompositions) appear as peaks pointing up.

-

The melting temperature (Tm) is determined as the onset or peak of the melting endotherm.

-

The enthalpy of fusion (ΔHf) is calculated from the area of the melting peak.

-

Decomposition is often observed as a broad, complex series of endothermic or exothermic events following the melting point.

-

The logical relationship between TGA and DSC in thermal analysis is illustrated below.

Caption: Interrelation of TGA and DSC for thermal characterization.

Anticipated Thermal Degradation Profile

While specific data is unavailable, a general degradation profile for this compound can be postulated based on the behavior of similar brominated aromatic compounds.

-

Initial Stability: One source suggests that this compound is resistant to certain chemical agents at temperatures up to 200°C. This indicates a degree of thermal stability in the solid state, which is consistent with its relatively high melting point.

-

Decomposition Onset: The thermal decomposition is expected to begin at temperatures significantly above its melting point. For many brominated flame retardants, decomposition starts in the range of 250-400 °C.

-

Degradation Mechanism: The degradation of brominated aromatic compounds often proceeds via the homolytic cleavage of the carbon-bromine (C-Br) bond to generate bromine radicals. This is often the initial and rate-determining step. The resulting aryl radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation.

Potential Degradation Pathways and Products

The pyrolysis of this compound would likely involve a complex series of reactions. A plausible, though speculative, degradation pathway is outlined below.

-

Initiation: The primary initiation step is the cleavage of the C-Br bond, which is typically the weakest bond in the molecule. This would result in the formation of a bromine radical and a stilbenyl radical.

-

C₁₄H₁₀Br₂ → C₁₄H₁₀Br• + Br•

-

-

Propagation: The highly reactive radicals can then participate in a cascade of reactions:

-

Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another this compound molecule or from other organic species present, forming HBr.

-

Debromination: Further loss of bromine atoms from the stilbenyl radical or the parent molecule can occur.

-

Isomerization and Cyclization: The stilbene backbone itself may undergo isomerization or cyclization reactions at elevated temperatures.

-

Fragmentation: The aromatic rings or the ethylene bridge could fragment to produce smaller volatile compounds.

-

-

Termination: Radicals can combine to form more stable, higher molecular weight products or non-volatile char.

A simplified potential degradation pathway is visualized below.

References

Solubility Profile of 4,4'-Dibromostilbene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-dibromostilbene, a key intermediate in the synthesis of various organic compounds. Due to a lack of readily available quantitative solubility data in the public domain, this document focuses on qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a solid in a solvent is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, a largely nonpolar molecule due to its hydrocarbon backbone and symmetrically substituted bromine atoms, is expected to exhibit greater solubility in nonpolar organic solvents. Factors such as temperature and the crystalline structure of the solute also play a crucial role in determining solubility.

Qualitative Solubility of this compound

Based on documented synthesis and purification methods, the following qualitative solubility profile for trans-4,4'-dibromostilbene has been compiled. It is important to note that these are not exhaustive and solubility will vary with temperature.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of trans-4,4'-Dibromostilbene | Source |

| Toluene | C₆H₅CH₃ | Nonpolar | Soluble (especially when hot) | Inferred from recrystallization procedures. |

| Chloroform | CHCl₃ | Polar aprotic | Likely soluble | Listed as a potential solvent for recrystallization of brominated aromatic compounds.[1] |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Likely soluble | Listed as a potential solvent for recrystallization of brominated aromatic compounds.[1] |

| Light Petroleum | Mixture of alkanes | Nonpolar | Sparingly soluble to insoluble at room temperature; used as an anti-solvent for crystallization. | Inferred from recrystallization procedures. |

| Benzene | C₆H₆ | Nonpolar | Likely soluble | The parent compound, trans-stilbene, is soluble in benzene.[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Likely soluble | The parent compound, trans-stilbene, is soluble in ether.[2] |

| Ethanol | C₂H₅OH | Polar protic | Sparingly soluble to insoluble | Stilbene derivatives are generally less soluble in protic solvents like ethanol. |

| Acetone | (CH₃)₂CO | Polar aprotic | Likely sparingly soluble | General knowledge for similar aromatic compounds. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar aprotic | Likely sparingly soluble | General knowledge for similar aromatic compounds. |

Experimental Protocol: Determination of the Solubility of this compound

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., THF, chloroform, dichloromethane, acetone, ethyl acetate, ethanol)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Shaking incubator or magnetic stirrer with a hot plate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

For highly concentrated solutions, an accurate dilution with the same solvent may be necessary to fall within the linear range of the analytical instrument.

-

-

Analysis:

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Analyze the concentration of this compound in the filtered solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of an Experimental Workflow

The following diagram illustrates the synthetic pathway for trans-4,4'-dibromostilbene, providing a visual representation of the experimental process.

References

A Technical Guide to the Discovery and Synthesis of 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4,4'-dibromostilbene synthesis. It details the evolution of synthetic methodologies, offering in-depth experimental protocols for key reactions, including the Heck, Wittig, and McMurry reactions. Quantitative data is summarized in comparative tables, and reaction pathways are visualized through logical diagrams to facilitate understanding and application in research and development.

Introduction: Discovery and Historical Context

The parent compound, stilbene, was first discovered in 1843 by French chemist Auguste Laurent. The name "stilbene" is derived from the Greek word στίλβω (stilbo), meaning "I shine," owing to the lustrous appearance of the substance. While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its synthesis is a logical extension of the broader exploration of stilbene chemistry that followed the discovery of the parent molecule. The introduction of bromine atoms at the 4 and 4' positions of the stilbene backbone has been driven by the need for versatile intermediates in organic synthesis, particularly in the fields of materials science and medicinal chemistry. The bromine atoms serve as valuable functional handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on factors such as starting material availability, desired yield, stereoselectivity (predominantly the trans or (E)-isomer is formed), and laboratory equipment. This section details the most significant and widely employed synthetic routes.

Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of stilbenes.[1] For this compound, a double Heck reaction strategy is often employed.

Experimental Protocol: Double Heck Reaction

A detailed two-step synthetic process starting from 4-bromoaniline has been reported.[2][3]

-

Step 1: Synthesis of 4-[(4-Bromophenyl)azo]morpholine:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, place 4-bromoaniline (15.0 g, 87 mmol) and 6 N hydrochloric acid (36.4 mL, 210 mmol).

-

Warm the mixture on a water bath to obtain a clear solution, then cool to 0°C to form a precipitate.

-

Add a solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) dropwise over 10 minutes.

-

Continue stirring at 0°C for 20 minutes.

-

Add morpholine (8.3 g, 9.0 mL, 96 mmol) dropwise over 10 minutes.

-

Add water (100 mL) followed by the dropwise addition of a 10% aqueous sodium bicarbonate solution (130 mL).

-

Stir the solution for an additional hour.

-

Filter the precipitated solid, wash with water, and air dry.

-

Recrystallize the solid from hot light petroleum (60-80 fraction) after treatment with activated charcoal to yield shiny crystals of the triazene. A second crop can be obtained by concentrating the mother liquor.

-

-

Step 2: Synthesis of trans-4,4'-Dibromostilbene:

-

In a 500-mL round-bottomed flask with a magnetic stirrer, charge the synthesized triazene (14.3 g, 53 mmol) and methanol (125 mL).

-

Cool the stirred solution to 0°C and add 40% tetrafluoroboric acid (23 mL, 106 mmol) dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction to reach room temperature, stirring for an additional 10 minutes.

-

Add palladium acetate (0.12 g, 0.53 mmol), followed by the dropwise addition of a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL).

-

Add a second portion of palladium acetate (0.12 g, 0.53 mmol) and continue stirring for another 30 minutes at room temperature.

-

Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.

-

Concentrate the solution to half its volume under reduced pressure and add water (150 mL).

-

Filter the precipitated solid, wash with water, and air dry.

-

Boil the solid with toluene (125 mL) and filter while hot.

-

Concentrate the filtrate to approximately 70 mL, warm to 70°C, and add light petroleum (30 mL).

-

Cool to room temperature to crystallize the product. A second crop can be obtained by concentrating the mother liquor.

-

Quantitative Data: Heck Reaction

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [2][3] |

| Key Reagents | NaNO₂, Morpholine, HBF₄, Pd(OAc)₂, Vinyltriethoxysilane | [2][3] |

| Overall Yield | 46.5% | [3] |

| Product | trans-4,4'-Dibromostilbene | [2][3] |

Reaction Workflow: Heck Synthesis

Caption: Workflow for the two-step Heck synthesis of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. For this compound, this typically involves the reaction of 4-bromobenzaldehyde with a phosphonium ylide generated from 4-bromobenzyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction (Generalized)

-

Preparation of the Phosphonium Salt:

-

Reflux a solution of 4-bromobenzyl bromide and triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) to form 4-bromobenzyltriphenylphosphonium bromide.

-

Filter the resulting white precipitate, wash with a non-polar solvent (e.g., hexane), and dry.

-

-

Generation of the Ylide and Olefination:

-

Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise at a low temperature (e.g., 0°C or -78°C) to generate the deep red or orange phosphorus ylide.

-

Add a solution of 4-bromobenzaldehyde in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Quantitative Data: Wittig Reaction

| Parameter | Value |

| Starting Materials | 4-Bromobenzyl bromide, Triphenylphosphine, 4-Bromobenzaldehyde |

| Key Reagents | Strong base (e.g., n-BuLi, NaH, KOtBu) |

| Typical Yield | 60-85% (highly dependent on specific conditions) |

| Product | Mixture of (E)- and (Z)-4,4'-dibromostilbene, predominantly (E) |

Reaction Pathway: Wittig Synthesis

Caption: The Wittig reaction pathway for the synthesis of this compound.

McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[4][5] This method is particularly useful for the synthesis of symmetrical alkenes like this compound from 4-bromobenzaldehyde.

Experimental Protocol: McMurry Reaction (Generalized)

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere, add titanium(IV) chloride (TiCl₄) to anhydrous THF or DME at a low temperature (e.g., 0°C).

-

Add a reducing agent, such as zinc-copper couple (Zn(Cu)) or lithium aluminum hydride (LiAlH₄), portion-wise.

-

Reflux the resulting black slurry for several hours to generate the active low-valent titanium species.

-

-

Reductive Coupling:

-

Cool the slurry of the low-valent titanium reagent.

-

Add a solution of 4-bromobenzaldehyde in the same anhydrous solvent dropwise to the slurry.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction to room temperature and quench by slow addition of water or aqueous potassium carbonate.

-

Filter the mixture through a pad of celite to remove the titanium oxides.

-

Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data: McMurry Reaction

| Parameter | Value |

| Starting Material | 4-Bromobenzaldehyde |

| Key Reagents | Low-valent titanium (e.g., from TiCl₄ and Zn(Cu)) |

| Typical Yield | 70-90% |

| Product | trans-4,4'-Dibromostilbene |

Reaction Pathway: McMurry Coupling

Caption: McMurry coupling reaction for the synthesis of this compound.

Perkin Condensation

The Perkin condensation is a reaction that produces α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid.[6] While primarily used for cinnamic acid derivatives, a modified Perkin reaction can potentially be adapted for stilbene synthesis, though it is less common for symmetrical stilbenes like this compound. The reaction would involve the condensation of 4-bromobenzaldehyde with 4-bromophenylacetic acid.

Due to the prevalence of more efficient and higher-yielding methods like the Heck, Wittig, and McMurry reactions for symmetrical stilbenes, detailed modern protocols for the Perkin synthesis of this compound are not readily found in the literature. The reaction generally suffers from lower yields and requires harsh conditions (high temperatures).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield | Stereoselectivity | Advantages | Disadvantages |

| Heck Reaction | 4-Bromoaniline, Vinyltriethoxysilane | Pd(OAc)₂ | ~47% | High for trans | Good functional group tolerance. | Multi-step process, use of palladium catalyst. |

| Wittig Reaction | 4-Bromobenzyl bromide, 4-Bromobenzaldehyde | Strong base | 60-85% | Good for trans, but (Z)-isomer can form. | Versatile, well-established. | Stoichiometric use of phosphine reagent, formation of triphenylphosphine oxide byproduct. |

| McMurry Reaction | 4-Bromobenzaldehyde | Low-valent Ti | 70-90% | High for trans | High yielding for symmetrical alkenes. | Requires strictly anhydrous and inert conditions, stoichiometric use of titanium reagent. |

| Perkin Condensation | 4-Bromobenzaldehyde, 4-Bromophenylacetic acid | Base (e.g., Ac₂O, KOAc) | Lower | Generally trans | Utilizes readily available starting materials. | Harsh reaction conditions (high temperatures), often lower yields. |

Spectroscopic Data of this compound

The characterization of this compound is typically performed using spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of trans-4,4'-dibromostilbene in CDCl₃ is expected to show signals for the aromatic protons in the range of δ 7.2-7.5 ppm and a characteristic singlet for the vinylic protons around δ 7.0-7.1 ppm. The symmetry of the trans-isomer results in a simplified spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon environments. For trans-4,4'-dibromostilbene, one would expect signals for the vinylic carbons and the aromatic carbons, including the carbon atoms bonded to bromine.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed around m/z 338, accompanied by M+2 and M+4 peaks in a ratio of approximately 1:2:1.

Conclusion

The synthesis of this compound has evolved significantly since the initial discovery of stilbenes. Modern methods such as the Heck, Wittig, and McMurry reactions provide efficient and reliable routes to this important synthetic intermediate. Each method offers distinct advantages and disadvantages, and the choice of a particular route will depend on the specific requirements of the researcher. This guide provides the necessary technical details to enable scientists to select and implement the most suitable synthetic strategy for their research and development needs.

References

- 1. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 2. McMurry Reaction [organic-chemistry.org]

- 3. cis-4,4'-Dibromostilbene | C14H10Br2 | CID 12516114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. McMurry reaction - Wikipedia [en.wikipedia.org]

- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solved Draw the product if the aldehyde used for the Wittig | Chegg.com [chegg.com]

Unraveling the Photophysics of 4,4'-Dibromostilbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of 4,4'-dibromostilbene and its derivatives, compounds of interest in various fields including materials science and drug development due to their unique photophysical properties. The presence of the heavy bromine atoms significantly influences the excited state dynamics, making a thorough understanding of their quantum yields crucial for application-oriented research.

Core Concepts: The Heavy Atom Effect

The photophysical behavior of this compound is largely governed by the "heavy atom effect." This well-established phenomenon describes how the presence of atoms with high atomic numbers, such as bromine, can enhance the rate of intersystem crossing (ISC). ISC is a non-radiative process where a molecule in an excited singlet state (S₁) transitions to a triplet state (T₁). This increased efficiency of ISC directly competes with fluorescence, the radiative decay from the S₁ state back to the ground state (S₀). Consequently, molecules exhibiting a strong heavy atom effect typically show a reduced fluorescence quantum yield and an increased triplet quantum yield.

In some specific molecular architectures, an "anti-heavy-atom effect" has been observed, where the introduction of heavy atoms can lead to an enhancement of the fluorescence quantum yield.[1] This is often attributed to specific intermolecular interactions, such as halogen bonding, which can restrict non-radiative decay pathways.[1][2]

Quantitative Data on Quantum Yields

The available quantitative data for the quantum yield of this compound is limited. A commercially available source reports a fluorescence quantum yield in the range of 0.1% to 2%, though detailed experimental conditions are not provided.[3] This low value is consistent with the expected heavy atom effect induced by the two bromine atoms.

For comparison, the parent compound, trans-stilbene, which lacks the heavy atoms, exhibits a fluorescence quantum yield of approximately 0.04 in hexane.[4] The significant reduction in fluorescence for the dibromo-derivative underscores the impact of the bromine atoms on the excited state deactivation pathways.

A comprehensive understanding requires further experimental investigation to quantify the fluorescence, photoisomerization, and triplet quantum yields of this compound and a wider range of its derivatives in various solvents. Such data is critical for tailoring their properties for specific applications.

| Compound | Quantum Yield Type | Value | Solvent | Source |

| This compound | Fluorescence | 0.1% - 2% | Not Specified | [3] |

| trans-Stilbene | Fluorescence | 0.04 | Hexane | [4] |

Experimental Protocols

The determination of quantum yields is a critical aspect of characterizing fluorescent molecules. Two primary methods are employed: the relative method and the absolute method.

Relative Method for Fluorescence Quantum Yield Determination

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol Outline:

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the this compound derivative being analyzed.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Spectra Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where:

-

Φr is the quantum yield of the reference standard.

-

Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

-

As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

-

Absolute Method for Fluorescence Quantum Yield Determination

The absolute method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere.

Protocol Outline:

-

Instrumentation: An integrating sphere is installed in the sample chamber of a spectrofluorometer.

-

Blank Measurement: A measurement is taken with a blank (solvent only) in the integrating sphere to determine the instrument response and background.

-

Sample Measurement: The sample is placed in the integrating sphere, and its emission spectrum is recorded upon excitation.

-

Scattering Measurement: The scattering of the excitation light by the sample is also measured.

-

Calculation: The software of the instrument calculates the quantum yield by comparing the integrated intensity of the emitted light to the difference in intensity of the excitation light with and without the sample present.[5] This method is particularly useful for solid samples or thin films.[6]

Signaling Pathways and Experimental Workflows

The primary photophysical processes for this compound derivatives upon photoexcitation are fluorescence, intersystem crossing to the triplet state, and trans-cis photoisomerization. The competition between these pathways determines the overall quantum yields.

Caption: Key photophysical pathways of this compound derivatives.

The experimental workflow for determining the key quantum yields involves a series of spectroscopic measurements.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Purification of 4,4'-Dibromostilbene by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4,4'-dibromostilbene via recrystallization. The provided methodologies are intended to guide researchers in obtaining high-purity material suitable for further scientific investigation and drug development processes.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a crystalline solid, recrystallization is an effective method to remove byproducts and unreacted starting materials from its synthesis. The selection of an appropriate solvent is critical for maximizing recovery and achieving high purity. An ideal solvent will dissolve a large amount of this compound at its boiling point and only a small amount at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Quantitative Data Summary